molecular formula C11H12O2 B2798994 3-Acetyl-3,4-dihydro-2H-1-benzopyran CAS No. 1433830-68-2

3-Acetyl-3,4-dihydro-2H-1-benzopyran

Cat. No. B2798994
CAS RN: 1433830-68-2
M. Wt: 176.215
InChI Key: UYKNUEWTYCVFRX-UHFFFAOYSA-N
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Description

3-Acetyl-3,4-dihydro-2H-1-benzopyran is a derivative of isocoumarin . Isocoumarin is a lactone, a type of natural organic compound . The derivative 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one can be found in Huáng bǎi (Phellodendron chinense), one of the fifty fundamental herbs of traditional Chinese medicine .


Synthesis Analysis

The synthesis of pyrazoline–coumarin derivatives, which includes 3-acetyl-3,4-dihydro-2H-1-benzopyran, was reported by Chen et al. The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one 94 and flavone or amine at 40–50 °C was used for the synthesis .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1-benzopyran includes a benzopyran ring with a molecular formula of C9H10O . The molecular weight is 134.1751 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1-benzopyran include a molecular weight of 134.1751 . The molecular structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one have shown significant antimicrobial activity . The extent of this activity can vary depending on the substituents attached to the compound .

Antiviral Activity

These compounds also exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antihypertensive Properties

The compound has been associated with antihypertensive effects . This suggests potential applications in the treatment of hypertension.

Antidiabetic Activity

Research has indicated that these compounds can have antidiabetic effects . This could be beneficial in the management of diabetes.

Anticancer Activity

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one and its derivatives have shown promising results in inhibiting the growth of cancer cells . This suggests potential applications in cancer treatment.

AMPA Receptor Modulation

These compounds have been found to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulation of these receptors could have implications in the treatment of various neurological disorders.

KATP Channel Activation

The compound has been found to activate KATP channels . KATP channels play key roles in cellular functions such as insulin secretion and neuronal excitability, suggesting potential applications in the treatment of related disorders.

Anti-inflammatory and Analgesic Properties

Some derivatives of the compound have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of pain and inflammation.

properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKNUEWTYCVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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